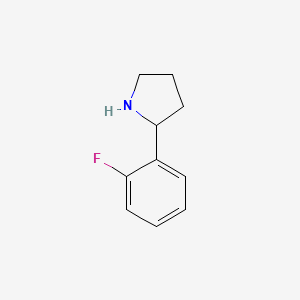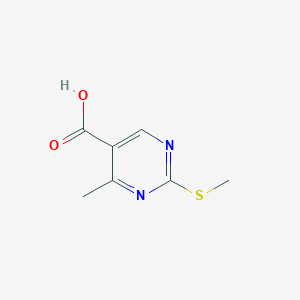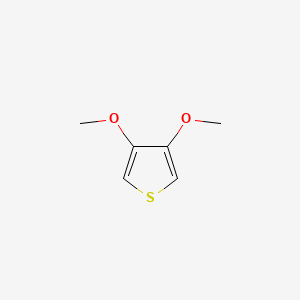![molecular formula C10H12Cl2N2O2S B1306971 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine CAS No. 524711-29-3](/img/structure/B1306971.png)
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(2,5-Dichlorophenyl)sulfonyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential as antimicrobial agents, enzyme inhibitors, and therapeutic agents for various diseases. The papers provided discuss the synthesis and biological activity of various piperazine derivatives with sulfonyl groups and different substituents on the phenyl ring, which can significantly influence their chemical properties and biological activities .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the coupling of piperazine with sulfonyl chlorides under controlled conditions. For instance, in one study, substituted benzhydryl chlorides were treated with piperidine followed by N-sulfonation with sulfonyl chlorides to yield benzhydryl-sulfonyl piperidine derivatives . Another approach involved coupling 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with piperidine, followed by substitution reactions with various electrophiles to produce O-substituted derivatives . These methods highlight the importance of reaction conditions, such as solvent choice, pH control, and the use of bases like sodium hydride or lithium hydride, in obtaining the desired sulfonamide compounds with high yields .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using spectroscopic techniques such as 1H-NMR, IR, and elemental analysis. These techniques confirm the presence of the sulfonyl group and other substituents on the piperazine ring. The molecular interactions, such as hydrogen bonding, can lead to the formation of self-assembled structures, as seen in the case of a piperazine derivative forming a channel structure with a diameter of 4.3 Å .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the nature of the substituents on the phenyl ring and the sulfonyl group. The presence of electron-withdrawing or electron-donating groups can affect the compound's ability to undergo further chemical reactions, such as O-substitution or coupling with other moieties. These reactions are crucial for the synthesis of biologically active compounds and can be optimized by varying reaction parameters like temperature, solvent, and acid acceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of sulfonyl groups and various substituents can enhance these properties, making the compounds suitable for biological applications. The synthesized compounds are evaluated for their antimicrobial activities, enzyme inhibition, and cytotoxic profiles, which are directly related to their chemical structures .
Scientific Research Applications
Synthesis and Chemical Properties
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine serves primarily as a pharmaceutical intermediate, with studies detailing its synthesis through various chemical reactions. The methodologies involve the alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis processes, achieving yields up to 48.2% to 53.3%. These synthesis methods highlight the compound's utility in producing derivatives with potential pharmacological applications. The structural confirmation of these compounds is typically achieved through IR and 1H-NMR spectroscopy, ensuring the accuracy and reliability of the synthetic process (Quan, 2006); (Li Ning-wei, 2006).
Pharmacological Applications
The derivatives of 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine are explored for their potential as adenosine A2B receptor antagonists, with some compounds demonstrating subnanomolar affinity and high selectivity. These findings are significant for the development of new therapeutic agents targeting adenosine receptors, which play crucial roles in various physiological processes. Such compounds have been further characterized in radioligand binding and functional assays, establishing their potential in medical research and drug development (Borrmann et al., 2009).
Anticancer and Antibacterial Research
The anticancer and antibacterial potentials of 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine derivatives have been a focal point of recent studies. These compounds have shown promise in inhibiting human cancer cell lines, including breast cancer, and combating resistant bacterial strains such as MRSA. The mechanism of action often involves inhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis, and inhibition of bacterial growth, highlighting their versatility as pharmacological agents. These findings underscore the compound's significance in developing new therapeutic strategies against cancer and bacterial infections (Jadala et al., 2019); (Prasad et al., 2022).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYUZYHDXJSPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

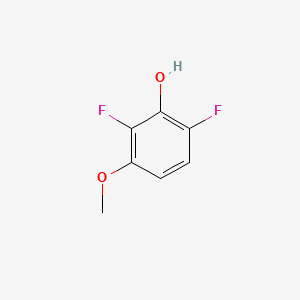
![6-[(Z)-phenylmethylidene]-6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B1306890.png)
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1306892.png)
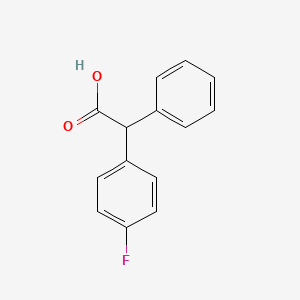
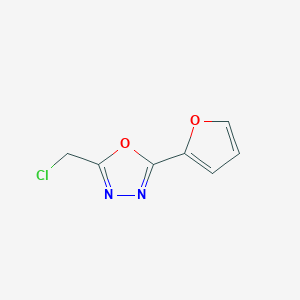
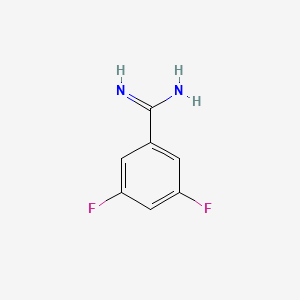
![7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1306901.png)
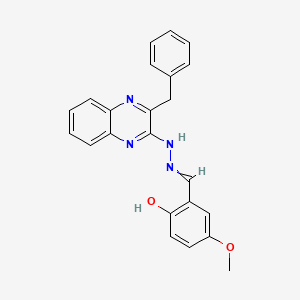
![3-Methyl-4-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B1306903.png)
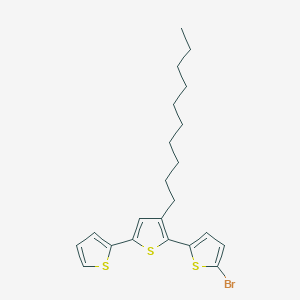
![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)
